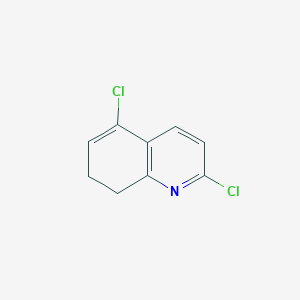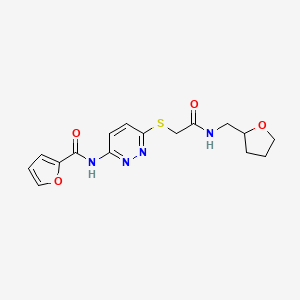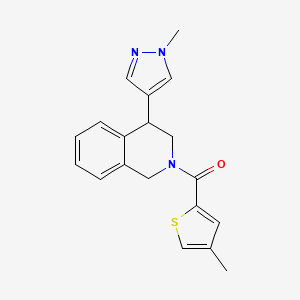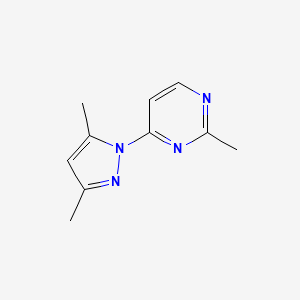
2,5-Dichloro-7,8-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multicomponent reactions or modifications of existing quinoline structures. For instance, substituted 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines were synthesized from Meldrum's acid and dimedone, using an approach similar to the Hantzsch synthesis . Additionally, 2-substituted 8-(2-benzhydrylarylimino)-5,6,7-trihydroquinolines were synthesized and characterized, with their nickel chloride complexes showing catalytic behavior towards ethylene . These methods provide a foundation for the synthesis of 2,5-Dichloro-7,8-dihydroquinoline, which may involve chlorination reactions at specific positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their reactivity and physical properties. X-ray crystallography has been used to determine the structures of various quinoline derivatives, revealing conformations and geometries that influence their behavior . For example, the 2,5-dioxo-octahydroquinolines exhibit two favored conformations, with the most stable conformation in the solid state also favored in solution . Similarly, the nickel complexes of trihydroquinoline derivatives displayed distorted trigonal bipyramidal or tetrahedral geometries . These findings suggest that the molecular structure of 2,5-Dichloro-7,8-dihydroquinoline would also be key to its reactivity and potential applications.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, which can be used to modify their structure or to synthesize other compounds. The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines is an example of such a reaction, where iminium cations generated in situ are reacted with aryl Grignard reagents . Similarly, the chloro group in 4-amino-7-chloroquinolines can be substituted using amino alcohols, leading to novel analogues . These reactions demonstrate the versatility of quinoline derivatives in chemical synthesis, which would likely extend to 2,5-Dichloro-7,8-dihydroquinoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Spectroscopic and thermal analyses provide information about these properties, as seen in the study of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, which was characterized using various analytical techniques . The crystal structure analysis of a hexahydroquinoline derivative also revealed insights into its conformation and intermolecular interactions . These analyses are essential for understanding the behavior of quinoline derivatives in different environments and could be applied to study the properties of 2,5-Dichloro-7,8-dihydroquinoline.
Applications De Recherche Scientifique
Inhibitory Properties in Biological Systems
- 2,5-Dichloro-7,8-dihydroquinoline derivatives have been studied for their inhibitory properties in biological systems. For instance, a study demonstrated that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a related compound, is a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting potential therapeutic utility (Demarinis et al., 1981).
Antimicrobial and Antitubercular Activity
- A novel ligand synthesized from 1-methyl-1,2-dihydroquinolin-4-ol demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting its potential in pharmacological applications (Patel & Patel, 2017).
- In another study, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and found to have promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Chemical Synthesis and Characterization
- The compound has been utilized in chemical synthesis, such as the creation of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-Dihydroquinoline-2,5(1H,6H)-diones, indicating its versatility in synthetic chemistry (Zhong et al., 2008).
Analytical and Spectroscopic Studies
- Spectroscopic analysis of derivatives of 2,5-Dichloro-7,8-dihydroquinoline has been conducted to understand their electronic structure and reactive properties, which is vital for developing new materials and drugs (Sureshkumar et al., 2018).
Metal Ion Interaction and Potential Therapeutic Applications
- The interaction of 2,5-Dichloro-7,8-dihydroquinoline derivatives with metal ions, such as copper, has been studied extensively. This research is critical for understanding the potential therapeutic applications of these compounds in diseases like Alzheimer's and Huntington's (Summers et al., 2020).
Propriétés
IUPAC Name |
2,5-dichloro-7,8-dihydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABZTGKFHCYPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Cl)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-7,8-dihydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)
![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)


![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)


![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

